molecular formula C18H19FN2O3 B11516041 Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Cat. No.: B11516041
M. Wt: 330.4 g/mol
InChI Key: RRNUTTMVYJMSPT-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, cyano, and ester groups makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving aldehydes, amines, malononitrile, and ethyl acetoacetate. The reaction is usually carried out in the presence of a catalyst such as meglumine in an aqueous ethanol solution .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and recyclable catalysts can enhance the efficiency and sustainability of the production process. The choice of solvents and reaction conditions is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-5-cyano-4-phenyl-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can lead to differences in biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H19FN2O3

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-propyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H19FN2O3/c1-3-6-14-16(18(22)23-4-2)15(13(10-20)17(21)24-14)11-7-5-8-12(19)9-11/h5,7-9,15H,3-4,6,21H2,1-2H3

InChI Key

RRNUTTMVYJMSPT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)F)C(=O)OCC

Origin of Product

United States

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